6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound notable for its unique structural features, including a furan ring, a phenyl group, and an indazole core. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Its chemical structure allows for diverse reactivity and interactions with biological targets, making it a subject of ongoing research.
The compound is cataloged under the chemical identifier 1428139-41-6 and is available through chemical suppliers such as BenchChem. Its synthesis and properties have been documented in scientific literature, providing a foundation for its study and application.
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be classified as an indazole derivative. Indazoles are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the furan moiety enhances its potential reactivity and biological activity.
The synthesis of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, the production may utilize continuous flow reactors to optimize reaction conditions for large-scale synthesis. This approach enhances yield consistency and minimizes waste through solvent recovery techniques.
The molecular formula of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is CHNO. Its structure features:
The compound's physical properties include:
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yields and purity of the products formed during these reactions.
The mechanism of action for 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one primarily involves its interaction with specific molecular targets within biological systems. It is believed to act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their activity. This inhibition can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
The compound's chemical properties include:
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
This compound represents a promising area of study within medicinal chemistry due to its structural complexity and potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in various scientific fields.
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a non-aromatic six-membered ring fused to a pyrazole nucleus. This scaffold emerged from systematic efforts to optimize N-fused bicyclic compounds with enhanced binding to serine proteases. Early synthetic routes involved cyclocondensation of 1,3-cyclohexanediones with hydrazines, yielding the core structure with tunable substituents at positions 1, 3, 5, 6, and 7 [5]. The scaffold’s significance escalated with the discovery that derivatives act as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cancer metastasis [1]. Key milestones include:
Table 1: Evolution of Key Indazolone-Based HNE Inhibitors
Compound | Structural Features | HNE Inhibition (Ki) | Therapeutic Focus |
---|---|---|---|
Early Pyrazole Leads | Monocyclic substituents | ~100 nM | Inflammatory diseases |
BI Hybrids (Pyrimidine-cyclopentanone) | Fused bicyclic systems | 10–50 nM | COPD/Cystic Fibrosis |
EL-17 | 3-Phenyl-6,6-dimethyl | 6 nM | Rheumatoid Arthritis |
6-Bromo Derivatives | 5-Bromo substitution | 8–35 nM | Cancer Metastasis |
Heterocyclic modifications at positions 3, 5, and 6 of the indazolone scaffold dictate pharmacodynamic and pharmacokinetic profiles. The core’s reactivity enables strategic functionalization:
Table 2: Impact of Substituents on Indazolone Bioactivity
Substituent Position | Chemical Group | Biological Effect | Structural Rationale |
---|---|---|---|
3 | Phenyl | ↑ HNE affinity (Ki = 15 nM) | π-Stacking with catalytic site residues |
5 | 5-Methylfuryl | ↑ Cytostatic activity (IC₅₀ = 25 μM in MCF-7) | H-bond donation to Gly193 backbone |
6 | Gem-dimethyl | ↑ Metabolic stability (t₁/₂ > 2 h) | Conformational rigidity and reduced CYP oxidation |
1 | N-Benzyl | Alters tautomer equilibrium (N2:N1 = 3:1) | Steric hindrance shifting tautomer preference |
Crystallographic studies of benzylidene-indazolones confirm that non-aromatic ring puckering (envelope conformation) accommodates bulky substituents. For instance, (E)-5-(4-methylbenzylidene) derivatives exhibit dihedral angles of 41.9°–65.5° between the indazolone core and aryl rings, optimizing hydrophobic pocket occupancy [8]. Such data validate the scaffold’s versatility for structure-based design, particularly when integrating heteroaryl groups like furans.
The scaffold’s synthetic tractability enables rapid diversification:
Table 3: Synthetic Routes to 6-Substituted Indazol-4-ones
Route | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Claisen-Schmidt Condensation | 4-Methylbenzaldehyde/NaOH/EtOH | 5-(4-Methylbenzylidene) derivative | 99 |
Suzuki Coupling | 3-(Trifluoromethyl)phenylboronic acid/Cu(OAc)₂ | 3-Aryl-6,7-dihydroindazolone | 85 |
Acylation | Cyclopropanecarbonyl chloride/TEA | N2-Acyl isomer | 78 (N2:N1 = 3:1) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9